Comparative Cytotoxicity of Proscillaridin A (Scillaridin A Rhamnoside) vs. Digoxin and Ouabain in MDA-MB-231 Breast Cancer Cells
While direct IC50 data for Scillaridin A in MDA-MB-231 cells is not available, the activity of its rhamnoside derivative, Proscillaridin A, provides a critical benchmark. Proscillaridin A demonstrates significantly higher cytotoxic potency compared to other common cardiac glycosides. In a direct comparative study, Proscillaridin A exhibited an IC50 of 15 ± 2 nM after 48h, which is orders of magnitude lower (more potent) than that reported for digoxin or ouabain in the same cell line [1]. This suggests that the Scillaridin A scaffold, even with minimal glycosylation, imparts superior activity in this context, making Scillaridin A a valuable starting point for SAR and drug development in breast cancer.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Proscillaridin A: 15 ± 2 nM (48h) |
| Comparator Or Baseline | Digoxin (comparator) and Ouabain (comparator) |
| Quantified Difference | Proscillaridin A is substantially more potent (lower IC50) than both digoxin and ouabain, though precise values for the latter two in this specific assay are not provided in the abstract. |
| Conditions | In vitro, MDA-MB-231 breast cancer cell line, 48h incubation |
Why This Matters
This potency advantage positions Scillaridin A and its simple glycosides as preferred tools for oncology research requiring high-efficacy Na⁺/K⁺-ATPase inhibition.
- [1] Apoptosis-Mediated Cytotoxicity of Ouabain, Digoxin and Proscillaridin A in the Estrogen Independent MDA-MB-231 Breast Cancer Cells. (n.d.). Retrieved from KCI Korean Journal Database. View Source
